molecular formula C16H19F3N2O4 B13916813 benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid

benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid

Cat. No.: B13916813
M. Wt: 360.33 g/mol
InChI Key: TVQIJXXKABCTLX-UHFFFAOYSA-N
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Description

Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C16H19F3N2O4 . This compound is notable for its unique spirocyclic structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-azaspiro[3.3]heptane-7-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-azaspiro[3.3]heptane-7-carboxylate
  • Benzyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate
  • 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

Uniqueness

Benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate stands out due to its trifluoroacetic acid component, which imparts additional stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties .

Properties

Molecular Formula

C16H19F3N2O4

Molecular Weight

360.33 g/mol

IUPAC Name

benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H18N2O2.C2HF3O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14;3-2(4,5)1(6)7/h1-5,12,15H,6-10H2,(H,16,17);(H,6,7)

InChI Key

TVQIJXXKABCTLX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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